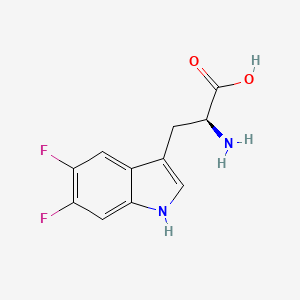
5,6-Difluoro-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-tryptophan is a fluorinated derivative of the amino acid tryptophan. It is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the deaminative coupling of a fluorinated gramine with a glycine equivalent, such as 2-benzylthio-1,5-dihydro-4H-imidazolone . This reaction is carried out under specific conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of 5,6-Difluoro-tryptophan may involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making them effective for the production of fluorinated compounds under mild conditions . These methods are advantageous due to their selectivity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoro-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The fluorine atoms can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iron(III) chloride for oxidation and hydrazine hydrate for reduction . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can be further utilized in scientific research and industrial applications .
Applications De Recherche Scientifique
5,6-Difluoro-tryptophan has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6-Difluoro-tryptophan involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and bioavailability, allowing it to effectively bind to target proteins and enzymes . This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Difluoro-tryptophan include:
4,6-Difluoro-tryptophan: Another fluorinated tryptophan derivative used in protein studies.
6-Fluoro-tryptophan: A single-fluorine derivative with applications in NMR spectroscopy.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which confer distinct chemical and biological properties. This dual fluorination enhances its stability and allows for more precise studies of protein interactions compared to single-fluorine derivatives .
Propriétés
Formule moléculaire |
C11H10F2N2O2 |
|---|---|
Poids moléculaire |
240.21 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(5,6-difluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10F2N2O2/c12-7-2-6-5(1-9(14)11(16)17)4-15-10(6)3-8(7)13/h2-4,9,15H,1,14H2,(H,16,17)/t9-/m0/s1 |
Clé InChI |
XVUFOZDJRWYJQL-VIFPVBQESA-N |
SMILES isomérique |
C1=C2C(=CC(=C1F)F)NC=C2C[C@@H](C(=O)O)N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)NC=C2CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741891.png)
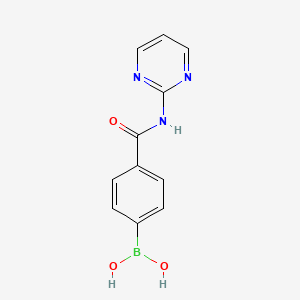
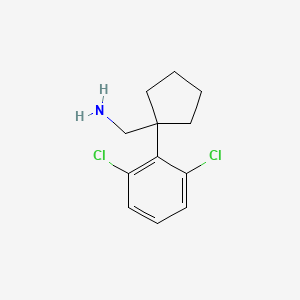

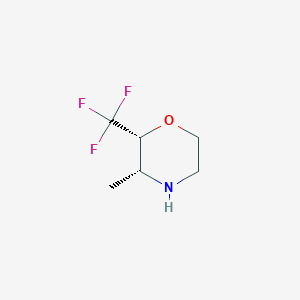
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741911.png)
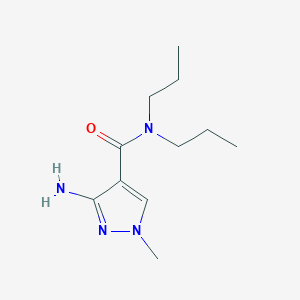
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741923.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741926.png)
![(S)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11741927.png)
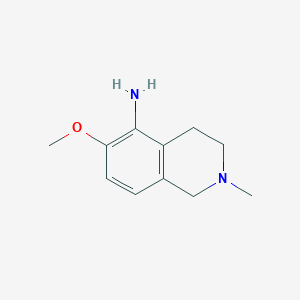

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11741950.png)
![(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid](/img/structure/B11741958.png)
